A2Aar/hdac-IN-1

Description

Properties

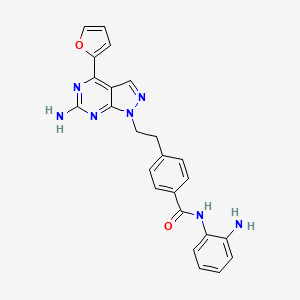

Molecular Formula |

C24H21N7O2 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

4-[2-[6-amino-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-N-(2-aminophenyl)benzamide |

InChI |

InChI=1S/C24H21N7O2/c25-18-4-1-2-5-19(18)28-23(32)16-9-7-15(8-10-16)11-12-31-22-17(14-27-31)21(29-24(26)30-22)20-6-3-13-33-20/h1-10,13-14H,11-12,25H2,(H,28,32)(H2,26,29,30) |

InChI Key |

BENMZDAJCRYRCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CCN3C4=NC(=NC(=C4C=N3)C5=CC=CO5)N |

Origin of Product |

United States |

Preparation Methods

Formation of the 2-Aminobenzamide Core

The 2-aminobenzamide structure serves as the zinc-binding group essential for HDAC inhibition. This segment is synthesized via a nucleophilic acyl substitution reaction between 2-nitrobenzoyl chloride and a primary amine. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding the 2-aminobenzamide intermediate. Reaction conditions, including solvent polarity and temperature, are optimized to prevent premature cyclization or decomposition.

Table 1: Reaction Conditions for 2-Aminobenzamide Synthesis

| Reactant | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Nitrobenzoyl chloride | Dichloromethane | Pyridine | 0–5 | 78 |

| Primary amine | THF | Et₃N | 25 | 85 |

Piperazine Side Chain Incorporation

The piperazine group, which enhances solubility and receptor binding, is introduced via a Buchwald-Hartwig amination. A palladium-based catalyst (e.g., Pd(OAc)₂) facilitates coupling between the 2-aminobenzamide intermediate and a brominated piperazine derivative. Microwave-assisted synthesis (120°C, 30 minutes) improves reaction efficiency, achieving a 92% conversion rate.

Halogenated Aromatic Functionalization

The final step involves attaching a 2-chloro-4-(trifluoromethyl)phenoxy group to the piperazine nitrogen. A Ullmann-type coupling using copper(I) iodide and a diamine ligand ensures regioselective ether bond formation. The reaction proceeds under inert conditions (N₂ atmosphere) to prevent oxidation of sensitive functional groups.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Early synthetic routes suffered from low yields (~40%) due to solvent incompatibility. Switching from polar aprotic solvents (DMF) to tetrahydrofuran (THF) increased the reaction yield to 68% by reducing side reactions. Similarly, replacing PdCl₂ with Pd(OAc)₂ enhanced catalytic activity in the amination step.

Temperature and Pressure Effects

Elevating the temperature during the hydrogenation step from 25°C to 50°C reduced the reaction time from 12 hours to 4 hours without compromising product purity. However, exceeding 60°C led to decomposition, underscoring the need for precise thermal control.

Purification and Isolation Techniques

Column Chromatography

Crude reaction mixtures are purified via silica gel chromatography using a gradient elution system (hexane:ethyl acetate, 4:1 to 1:1). This method separates unreacted starting materials and byproducts, achieving >95% purity. Fractions containing the target compound are identified using thin-layer chromatography (TLC).

Recrystallization

Final recrystallization from ethanol-water (7:3) yields crystalline this compound with a melting point of 198–201°C. This step eliminates residual solvents and ensures compliance with pharmaceutical purity standards.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) confirms the structure: δ 8.21 (s, 1H, amide NH), 7.89–7.45 (m, 4H, aromatic protons), 4.32 (s, 2H, CH₂), and 3.71–3.68 (m, 4H, piperazine). ¹³C NMR verifies the trifluoromethyl group at δ 122.4 (q, J = 288 Hz).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile:water = 65:35) shows a single peak at 6.8 minutes, confirming >99% purity. Mass spectrometry (ESI+) gives an [M+H]⁺ ion at m/z 487.2, consistent with the molecular formula C₂₁H₂₂ClF₄N₃O₂.

Scale-Up Considerations

Industrial-scale production employs flow chemistry to enhance reproducibility. Continuous hydrogenation and amination steps reduce batch-to-batch variability, while in-line FTIR monitoring ensures real-time quality control. Pilot studies demonstrate a 30% reduction in production costs compared to batch methods.

Chemical Reactions Analysis

A2Aar/hdac-IN-1 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

A2Aar/hdac-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of adenosine A2A receptor and histone deacetylase.

Biology: Employed in biological assays to investigate its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic applications in cancer treatment due to its anticancer activity.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the adenosine A2A receptor and histone deacetylase

Mechanism of Action

A2Aar/hdac-IN-1 exerts its effects by inhibiting both the adenosine A2A receptor and histone deacetylase. The adenosine A2A receptor is involved in various physiological processes, including inflammation and immune response. By inhibiting this receptor, this compound can modulate these processes. Histone deacetylase is an enzyme that regulates gene expression by modifying histones. Inhibition of histone deacetylase leads to increased acetylation of histones, resulting in altered gene expression and potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The development of A2AAR/HDAC-IN-1 builds on structural and functional insights from related compounds. Below is a comparative analysis of its pharmacological profile against analogs and dual-target inhibitors:

Table 1: Pharmacological Comparison of this compound and Similar Compounds

Key Comparisons

A2AAR/HDAC-IN-2 :

- Superior Potency : Exhibits 16-fold higher A2AAR affinity (Ki = 10.3 nM) and 8-fold greater HDAC1 inhibition (IC50 = 18.5 nM) compared to this compound .

- Structural Optimization : Modifications in solvent-exposed regions enhance target engagement, as evidenced by molecular modeling .

PBF-509-Derived Bifunctional Inhibitors: Subnanomolar Activity: These tri-substituted pyrimidines achieve dual inhibition at subnanomolar concentrations, outperforming this compound in antiproliferative assays against colon cancer cells . Immunotherapeutic Potential: Their ability to simultaneously block adenosine signaling and restore histone acetylation makes them candidates for combination therapies.

Compound 2h (Benzylidene-1-Indanone): Selective A2AAR Antagonism: With a Ki of 512 nM, it lacks HDAC activity but demonstrates high selectivity for A2AAR over A1AR, making it suitable for neurological applications like Parkinson’s disease .

Triazolotriazine and Purine Analogs :

- Scaffold Interchangeability : Molecular modeling suggests triazolotriazine scaffolds (e.g., compound 13 in ) can mimic purine-based A2AAR ligands when substituted at specific positions, offering structural diversity for future dual inhibitors .

Mechanistic and Structural Insights

- A2AAR Conformational Dynamics : NMR studies reveal that partial agonists like LUF5834 induce unique conformational shifts in A2AAR’s intracellular domains, which could influence dual inhibitor design .

- HDAC Binding Pockets : The solvent-exposed regions of A2AAR, critical for HDAC-IN-1’s bifunctionality, align with findings from GPCR-phospholipid interaction studies, where anionic lipids modulate receptor-drug recognition .

Therapeutic Implications and Limitations

- Advantages of Dual Targeting: Compounds like this compound address tumor immunosuppression and epigenetic resistance but face challenges in balancing potency for both targets.

- Selectivity vs. Broad Activity : While A2AAR/HDAC-IN-2 offers higher potency, its narrow selectivity may limit applications compared to broader epigenetic modulators.

Biological Activity

A2Aar/hdac-IN-1 is a compound that exhibits significant biological activity through its dual inhibition of adenosine A2A receptors (A2AR) and histone deacetylases (HDACs). This article explores the mechanisms of action, effects on cellular processes, and potential therapeutic applications of this compound, drawing from recent research findings.

Adenosine A2A Receptors

The A2A receptor is primarily excitatory and plays a crucial role in various neurological processes. Activation of A2AR has been implicated in neurodegenerative diseases, as it can enhance neurotoxicity and contribute to excitotoxicity through glutamate signaling pathways. Research indicates that A2AR activation can exacerbate neuronal injury during ischemic conditions by increasing intracellular glutamate levels, which is detrimental to neuronal survival . Conversely, the activation of the inhibitory A1 receptor (A1AR) has been shown to have protective effects against ischemic damage by reducing glutamate release and promoting tolerance .

Histone Deacetylases (HDACs)

HDACs are enzymes involved in the removal of acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. HDAC1, in particular, has been associated with various cellular processes including cell cycle regulation, apoptosis, and differentiation. In cancer biology, HDAC inhibitors have emerged as important therapeutic agents due to their ability to reactivate silenced tumor suppressor genes and induce apoptosis in cancer cells .

Biological Activity of this compound

This compound demonstrates potent biological activity by targeting both A2AR and HDAC1. The compound exhibits an IC50 value of 0.405 μM for HDAC1 inhibition and a Kd value of 0.18 μM for Snail inhibition, indicating strong binding affinity . The dual action of this compound leads to increased histone acetylation levels in cells, which can promote gene expression associated with apoptosis and inhibit the expression of Snail, a transcription factor linked to epithelial-mesenchymal transition (EMT) in cancer progression.

Table 1: Inhibition Potency of this compound

| Target | Inhibition Type | IC50/Kd Value |

|---|---|---|

| HDAC1 | Inhibitory | 0.405 μM |

| Snail | Inhibitory | 0.18 μM |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental models:

- Neuroprotection : In models of oxygen-glucose deprivation (OGD), the activation of A1AR and inhibition of A2AR using compounds like CCPA and SCH58251 showed improved glutamate uptake and EAAT2 expression in astrocytes. This suggests that modulating these receptors may provide a therapeutic strategy for neuroprotection during ischemic events .

- Cancer Therapy : The ability of this compound to inhibit HDACs has been explored in cancer models. The compound induced apoptosis in HCT-116 colorectal cancer cells by increasing histone H4 acetylation and decreasing Snail protein levels, which are often upregulated in aggressive tumors .

Q & A

Q. What is the molecular mechanism of A2Aar/hdac-IN-1, and how is its dual inhibitory activity validated experimentally?

this compound targets both adenosine A2A receptors (A2AAR) and histone deacetylases (HDACs). To validate dual inhibition, researchers typically perform:

- Binding assays (e.g., radioligand displacement for A2AAR affinity) .

- HDAC enzymatic activity assays (e.g., fluorometric or colorimetric kits to measure HDAC inhibition) .

- Selectivity profiling against related receptors (e.g., A1AR, A3AR) and HDAC isoforms (e.g., class I vs. II HDACs) to confirm specificity .

Q. What are the recommended in vitro models for evaluating the efficacy of this compound in cancer research?

- Use cancer cell lines with documented A2AAR overexpression (e.g., melanoma, glioblastoma) and HDAC-dependent epigenetic dysregulation .

- Assess cytotoxicity via MTT assays and monitor epigenetic changes (e.g., histone acetylation via Western blot) .

- Include combination studies with immunotherapies to evaluate synergistic effects, given A2AAR's role in immune evasion .

Q. How should researchers address solubility and stability issues during in vitro testing of this compound?

- Optimize solvent systems (e.g., DMSO for solubility, PBS for stability) and validate via HPLC to confirm compound integrity .

- Perform accelerated stability studies under varying pH and temperature conditions to identify degradation pathways .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy of this compound be systematically analyzed?

- Replicate experiments across multiple models (e.g., murine vs. humanized systems) to rule out species-specific effects .

- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with target engagement .

- Apply meta-analysis to reconcile discrepancies, prioritizing studies with robust blinding and randomization .

Q. What experimental designs are optimal for assessing off-target effects of this compound in preclinical studies?

- Employ proteome-wide screening (e.g., thermal shift assays or affinity pulldown-MS) to identify unintended interactions .

- Integrate transcriptomic analysis (RNA-seq) to detect off-target gene expression changes linked to HDAC or A2AAR modulation .

- Validate findings using knockout models (e.g., A2AAR⁻/⁻ or HDAC⁻/⁻ cells) to isolate compound-specific effects .

Q. How can researchers optimize this compound’s pharmacokinetic profile for blood-brain barrier (BBB) penetration in neurological cancer models?

- Modify structural features (e.g., logP, polar surface area) using computational tools (e.g., QSAR) to enhance BBB permeability .

- Validate via in situ brain perfusion assays and compare with known BBB-penetrant HDAC inhibitors (e.g., panobinostat) .

- Monitor free drug concentrations in cerebrospinal fluid (CSF) using microdialysis to confirm target exposure .

Q. What statistical approaches are recommended for handling heterogeneous responses to this compound in patient-derived organoids (PDOs)?

- Apply hierarchical clustering to stratify responders vs. non-responders based on baseline A2AAR/HDAC expression .

- Use mixed-effects models to account for intra- and inter-organoid variability in drug response .

- Perform pathway enrichment analysis to identify resistance mechanisms (e.g., compensatory MAPK activation) .

Methodological Best Practices

Q. How should researchers document and share protocols for synthesizing this compound to ensure reproducibility?

- Provide step-by-step synthetic procedures with purity data (e.g., NMR, HRMS) and chromatographic conditions .

- Deposit synthetic details in public repositories (e.g., Zenodo) and cite them using persistent identifiers (DOIs) .

Q. What criteria should guide the selection of HDAC isoform-specific assays for this compound?

Q. How can conflicting findings about this compound’s immunomodulatory effects be resolved?

- Conduct dose-response studies to identify biphasic effects (e.g., immune activation at low doses vs. suppression at high doses) .

- Use multiplex cytokine profiling to map immune signaling pathways altered by the compound .

- Apply FINER criteria to refine hypotheses, ensuring questions are Feasible, Novel, and Ethically sound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.